
(2-Methylphenyl)(phenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(phenyl)mercury is an organomercury compound that consists of a mercury atom bonded to a 2-methylphenyl group and a phenyl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The unique properties of this compound make it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercuric chloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
C6H5HgCl+C6H4(CH3)MgBr→C6H5HgC6H4(CH3)+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(phenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) chloride (HgCl₂) or other mercury(II) compounds.
Reduction: Mercury(0) or organomercury compounds with lower oxidation states.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Scientific Research Applications
(2-Methylphenyl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(phenyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can disrupt the function of enzymes and other proteins, leading to various biological effects. The compound can also interact with nucleophilic sites in organic molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with a phenyl group bonded to mercury.
Methylmercury chloride: Contains a methyl group bonded to mercury and is known for its toxicity.
Ethylmercury chloride: Similar to methylmercury but with an ethyl group.
Uniqueness
(2-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 2-methylphenyl group bonded to mercury. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other organomercury compounds may not be suitable for.
Properties
CAS No. |
78637-99-7 |
|---|---|
Molecular Formula |
C13H12Hg |
Molecular Weight |
368.83 g/mol |
IUPAC Name |
(2-methylphenyl)-phenylmercury |
InChI |
InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h2-5H,1H3;1-5H; |
InChI Key |
KUQUFWCJEIFDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Hg]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


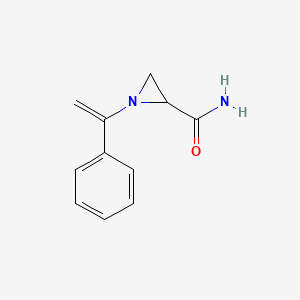


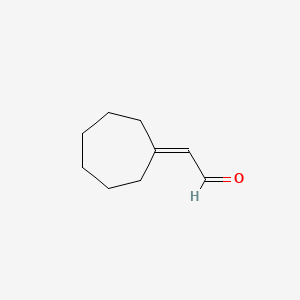

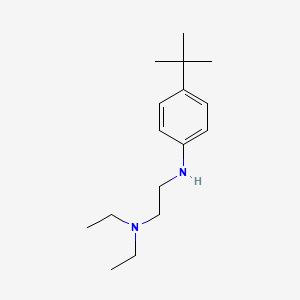


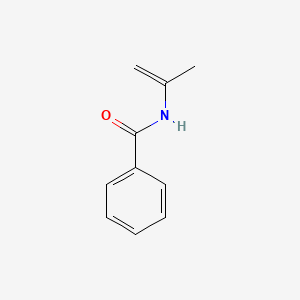

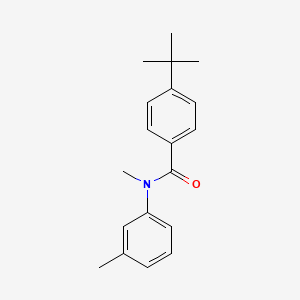
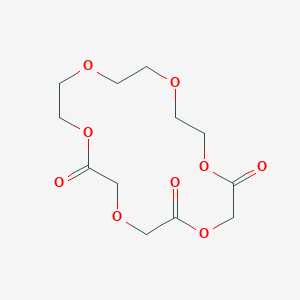
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

